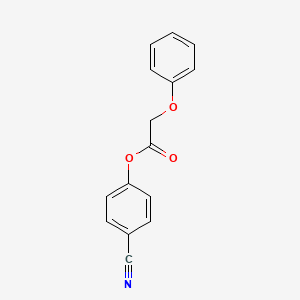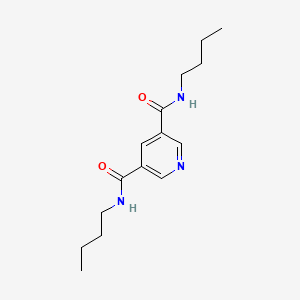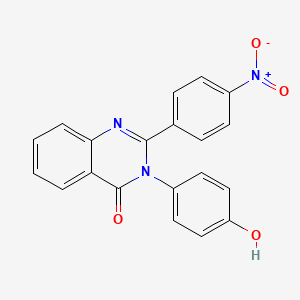
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with hydroxyphenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the substituted phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2 or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: SnCl2, H2/Pd-C, NaBH4
Substitution: AlCl3, FeCl3, NaOH
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学研究应用
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
- 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- 3-(4-Hydroxyphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
137986-34-6 |
|---|---|
分子式 |
C20H13N3O4 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H13N3O4/c24-16-11-9-14(10-12-16)22-19(13-5-7-15(8-6-13)23(26)27)21-18-4-2-1-3-17(18)20(22)25/h1-12,24H |
InChI 键 |
DFWMUTBOWKBDLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
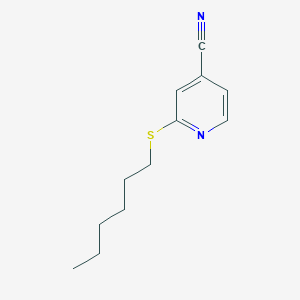
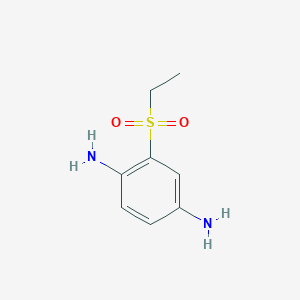
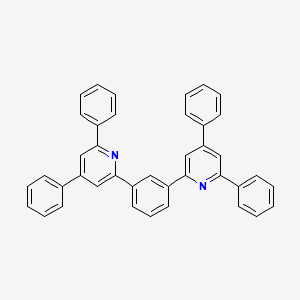
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)


